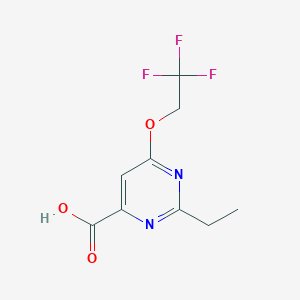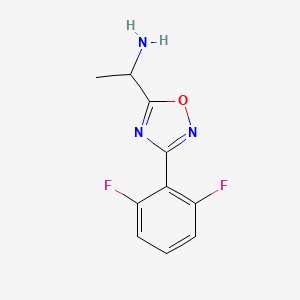
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenyl group and a methylthio group in this compound suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of Pyrimidine Ring: The aldehyde undergoes a condensation reaction with thiourea to form the pyrimidine ring.
Methylthio Group Introduction: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of the bromophenyl and methylthio groups.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the bromophenyl group.
Enzyme Inhibitors: May act as inhibitors for certain enzymes, particularly those involved in nucleic acid metabolism.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
Material Science: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain targets, while the methylthio group can modulate the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
6-Phenyl-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-(4-Chlorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
6-(4-Bromophenyl)-2-(ethylthio)pyrimidine-4-carboxylic acid: Contains an ethylthio group instead of a methylthio group, which may affect its solubility and reactivity.
Uniqueness
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl and methylthio groups, which can confer specific reactivity and biological activity not seen in similar compounds.
属性
分子式 |
C12H9BrN2O2S |
|---|---|
分子量 |
325.18 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
InChI 键 |
QIXWGKRDZPGXIZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)


![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)


![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)


![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)

![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)
